molecular formula C13H15ClN2O B042461 Fadolmidine hydrochloride CAS No. 189353-32-0

Fadolmidine hydrochloride

Cat. No.: B042461
CAS No.: 189353-32-0
M. Wt: 250.72 g/mol
InChI Key: OYKZVKWXOWICFI-UHFFFAOYSA-N
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Description

Fadolmidine hydrochloride is a potent alpha2-adrenoceptor agonist known for its analgesic properties. It is primarily used in research settings to explore its potential as a non-opioid analgesic, particularly for spinal and epidural administration. The compound has shown promise in providing long-lasting pain relief with minimal cardiovascular side effects compared to other alpha2-adrenoceptor agonists like clonidine .

Mechanism of Action

Target of Action

Fadolmidine hydrochloride, also known as Fadolmidine HCl, is an alpha2-adrenoceptor agonist . It displays high affinity and full agonist efficacy at all three human alpha2-adrenoceptor subtypes (A, B, and C) . These receptors are distributed throughout the central nervous system and peripheral tissues .

Biochemical Pathways

The alpha2-adrenoceptors, which are the primary targets of this compound, are involved in various physiological functions such as arousal, attention, nociception, cardiovascular, and activation of the peripheral sympathetic and parasympathetic systems . The interaction of this compound with these receptors affects these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound involves its administration through intrathecal or epidural injections . The compound produces a dose-dependent and equipotent maximal antinociception after intrathecal bolus injection . The duration of action of this compound is more long-lasting . During the intrathecal infusion, this compound achieves a good analgesic effect without evoking cardiovascular side effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to spread from the site of administration at the lumbar level into the periphery and/or the brain can affect its systemic effect profile . This ability can also influence the concentrations of the compound in the side of action .

Biochemical Analysis

Biochemical Properties

Fadolmidine Hydrochloride plays a significant role in biochemical reactions. It interacts with alpha2-adrenoceptor subtypes (A, B, and C), displaying high affinity and full agonist efficacy . The nature of these interactions involves the binding of this compound to these receptors, which can influence various biochemical processes.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with alpha2-adrenoceptor subtypes, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with alpha2-adrenoceptor subtypes. It exerts its effects at the molecular level, potentially causing changes in gene expression and influencing enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to provide long-term antinociception when administered intrathecally . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, it has been shown to produce dose-dependent and equipotent maximal antinociception after intrathecal bolus injection

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fadolmidine hydrochloride involves the creation of various esters that release the active compound through enzymatic hydrolysis in human serum. The process typically includes the following steps:

    Formation of Intermediate Esters: The initial step involves the synthesis of intermediate esters, which are potential ophthalmic prodrugs.

    Enzymatic Hydrolysis: These esters undergo enzymatic hydrolysis to release this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis process likely involves standard pharmaceutical manufacturing techniques, including precise control of reaction conditions and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Fadolmidine hydrochloride primarily undergoes the following types of reactions:

    Reduction: Reduction reactions are possible, but detailed information on reagents and conditions is limited.

    Substitution: Substitution reactions involving this compound are not extensively studied.

Common Reagents and Conditions: The common reagents and conditions for these reactions are not well-documented in the literature. standard organic chemistry reagents and conditions are likely applicable.

Major Products Formed: The major products formed from these reactions are not extensively detailed in the available literature.

Properties

IUPAC Name

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKZVKWXOWICFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940450
Record name 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189353-32-0
Record name Fadolmidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80940450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FADOLMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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